
2-(Phenylethynyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylethynyl)phenol is an organic compound with the molecular formula C14H10O. It is a phenol derivative where a phenylethynyl group is attached to the second position of the phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Phenylethynyl)phenol involves the reaction of 2-iodophenol with phenylacetylene in the presence of copper iodide and bis(triphenylphosphine)palladium dichloride as catalysts. The reaction is carried out in toluene with diisopropylamine as a base. The mixture is stirred at room temperature for several hours, followed by purification through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Electrophilic Substitution: The phenol ring is highly reactive towards electrophilic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Electrophilic Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro and bromo derivatives of this compound
Wissenschaftliche Forschungsanwendungen
2-(Phenylethynyl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Phenylethynyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been found to inhibit cholinesterase activity, which is crucial for neurotransmission. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, the compound’s phenolic group can participate in redox reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(Phenylethynyl)phenol can be compared with other phenol derivatives, such as:
4-(2-Phenylethynyl)phenol: Similar structure but with the phenylethynyl group attached to the fourth position.
2-Phenylethynylphenol: Another isomer with slight variations in the position of the phenylethynyl group
Uniqueness
The position of the phenylethynyl group can significantly affect the compound’s chemical behavior and interaction with biological targets .
Eigenschaften
CAS-Nummer |
92151-73-0 |
|---|---|
Molekularformel |
C14H10O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(2-phenylethynyl)phenol |
InChI |
InChI=1S/C14H10O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H |
InChI-Schlüssel |
PIOMIFUUXIDECW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
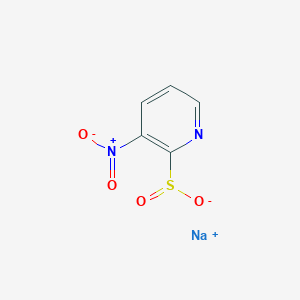
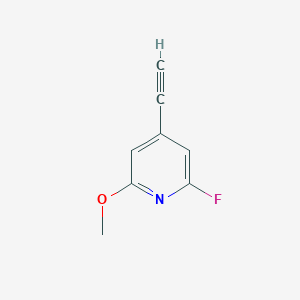
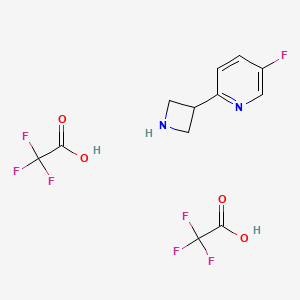
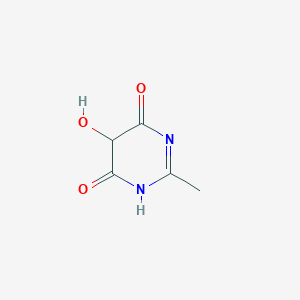
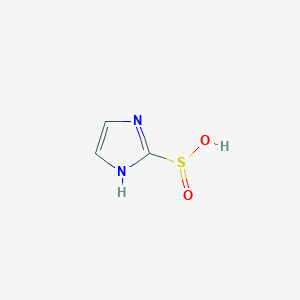

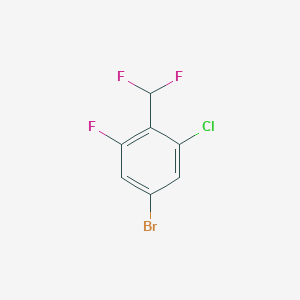
![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)

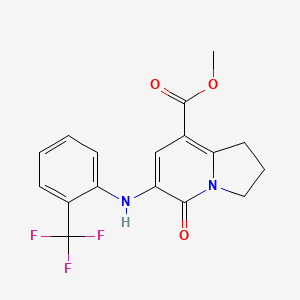
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
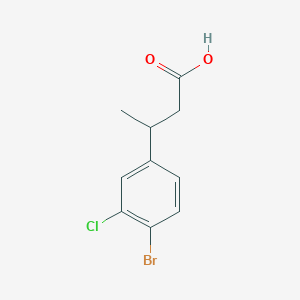
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
